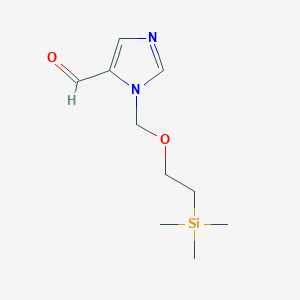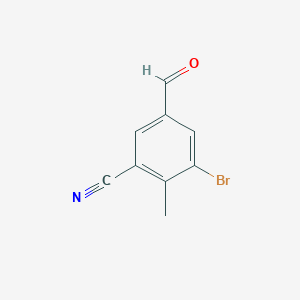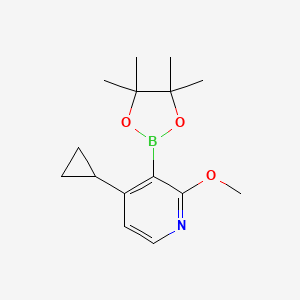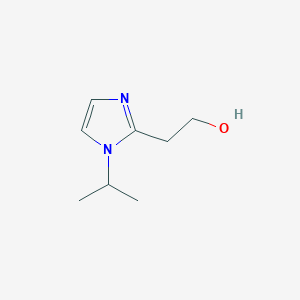
4-Hydroxy-6-(methylthio)-2-naphthalenecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a carboxylic acid, a hydroxy group, a methylthio group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the hydroxy, methylthio, and carboxylic acid groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding ketones or sulfoxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its applications and effectiveness in various fields.
Propriétés
Formule moléculaire |
C14H14O3S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
ethyl 4-hydroxy-6-methylsulfanylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(16)10-6-9-4-5-11(18-2)8-12(9)13(15)7-10/h4-8,15H,3H2,1-2H3 |
Clé InChI |
XMLQTSNTIPLNNK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)







![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)

![Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13924352.png)
